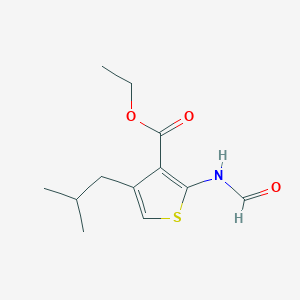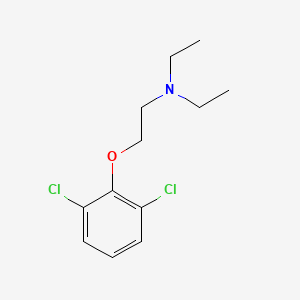
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide for lab experiments is its high degree of purity. This makes it easy to study its effects on various biological systems without the interference of other compounds. However, one of the limitations of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for the study of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for the production of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds. Finally, the study of the biochemical and physiological effects of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide on various biological systems could lead to the discovery of new drug targets and therapeutic approaches.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a palladium catalyst. This reaction results in the formation of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-16(17)20-18(21)19(11-13-23-14-12-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXNCWNQHMWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)

![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)